1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

Catalog No.
S005171
CAS No.
1236858-52-8
M.F
C21H25N5O3
M. Wt
395.463
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-...

CAS Number

1236858-52-8

Product Name

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

IUPAC Name

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C21H25N5O3

Molecular Weight

395.463

InChI

InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27)

InChI Key

WEDCMPMDOVEMSV-CQSZACIVSA-N

SMILES

CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5

Synonyms

Alternative Name: PF 9613

Description

PF-04449613 is a phosphodiesterase 9A (PDE9A) inhibitor (IC50 = 22 nM). It is selective for PDE9A over PDE1C (IC50 = >1,000 nM), as well as over a variety of other PDEs, inhibiting PDE2-8, -10, and -11 activity by less than 30% in a panel of enzymes, ion channels, and transporters at 1 µM but does inhibit the human dopamine transporter (DAT; Ki = 293 nM). PF-04449613 (0.1-100 mg/kg, s.c.) increases cerebrospinal fluid (CSF) levels of cyclic GMP (cGMP) in rats. Subcutaneous administration of PF-04449613 (10 mg/kg) increases the rate of dendritic spine formation and elimination in mouse primary motor cortex pyramidal neurons in vivo. It increases the average running speed of mice in an accelerating rotarod task, indicating improved motor learning, at the same dose.
Potent PDE9 inhibitor (IC50 = 22 nM). Also exhibits a high affinity for cGMP (Km ~170 nM). Brain penetrant.

Mechanism of Action:

PF-04449613 inhibits PDE9A, leading to elevated levels of cGMP within cells. This increased cGMP concentration triggers downstream signaling pathways involved in neuronal activity, synaptic plasticity, and memory formation. [Source: National Institutes of Health, ]

Applications in Scientific Research:

  • Motor learning and memory

    Studies in animal models have shown that PF-04449613 enhances motor learning and memory function. The drug improves motor skill acquisition and promotes the formation of dendritic spines, which are essential for neuronal communication and memory consolidation. [Source: National Institutes of Health, ]

  • Neurodegenerative diseases

    PDE9 inhibition is being explored as a potential therapeutic strategy for neurodegenerative diseases like Alzheimer's disease and Parkinson's disease, where impaired cognitive function and memory loss are hallmarks. Studies suggest that PF-04449613 may help protect neurons and improve cognitive function in these conditions. [Source: Tocris Bioscience, ]

  • PF 04449613 is a synthetic compound developed by Pfizer (1: ).
  • It acts as a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme crucial in regulating cyclic guanosine monophosphate (cGMP) levels in the brain (1: , 2: ).

Molecular Structure Analysis

  • PF 04449613 possesses a unique heterocyclic structure containing a pyrazolopyrimidine core (1: ).
  • Key features include:
    • A tetrahydro-2H-pyran ring, potentially contributing to its interaction with the PDE9A enzyme's binding pocket (1: ).
    • A phenoxy-substituted azetidinyl moiety, which might play a role in its selectivity for PDE9A over other PDE isoforms (1: ).

Chemical Reactions Analysis

  • The specific synthesis pathway for PF 04449613 is not publicly available due to its proprietary nature.
  • However, scientific research often utilizes commercially available PF 04449613 from various suppliers (1: , 2, 3: ).
  • Due to its role as an inhibitor, PF 04449613 likely interacts with PDE9A to prevent the breakdown of cGMP, leading to increased cGMP signaling in cells. However, the detailed mechanism of this interaction requires further investigation.

Physical And Chemical Properties Analysis

  • Specific data regarding melting point, boiling point, and solubility are not readily available for PF 04449613.
  • However, suppliers typically provide information on its purity (often exceeding 98% by HPLC) and stability (usually for research purposes only) (1: , 2, 3: ).
  • PF 04449613 acts as a cGMP-competitive inhibitor of PDE9A. PDE9A is an enzyme responsible for degrading cGMP, a second messenger molecule involved in various cellular processes, particularly in the nervous system (2).
  • By inhibiting PDE9A, PF 04449613 leads to elevated cGMP levels, potentially influencing neuronal signaling and function.
  • Studies in animal models suggest that PF 04449613 can improve motor learning abilities, suggesting its potential therapeutic role in neurological disorders (2).
  • Information on the specific toxicity, flammability, and reactivity of PF 04449613 is limited due to its status as a research compound.
  • However, as with most research chemicals, standard laboratory safety practices should be followed when handling PF 04449613, including wearing appropriate personal protective equipment (PPE).

XLogP3

1.6

Dates

Modify: 2023-08-15

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